REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][N:3]=1.[CH2:9]1[O:11][CH2:10]1.FC1C=C(CCO)C=CN=1>>[F:1][C:2]1[CH:7]=[C:6]([CH2:8][CH2:9][CH2:10][OH:11])[CH:5]=[CH:4][N:3]=1
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
FC1=NC=CC(=C1)C
|
Name
|
|
Quantity
|
4.2 mL
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=NC=CC(=C1)CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound was prepared
|
Type
|
CUSTOM
|
Details
|
The purification
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Name
|
|
Type
|
product
|
Smiles
|
FC1=NC=CC(=C1)CCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 33.3 mmol | |
AMOUNT: MASS | 5.16 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 528.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |